REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.O[C:7]1[N:12]=[C:11]2[C:13]([CH3:17])([CH3:16])[CH2:14][CH2:15][C:10]2=[CH:9][C:8]=1[C:18]#[N:19]>>[Cl:3][C:7]1[N:12]=[C:11]2[C:13]([CH3:17])([CH3:16])[CH2:14][CH2:15][C:10]2=[CH:9][C:8]=1[C:18]#[N:19]
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C2C(=N1)C(CC2)(C)C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at about 80° C. for about 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in step-1, at 0° C. over a period of about 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
was heated further to about 80° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to a temperature of about 20-35° C.
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
CUSTOM
|
Details
|
The solid which separated out
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(=N1)C(CC2)(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |